![molecular formula C11H18N2O2S2 B2726012 2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethanamine CAS No. 1018529-33-3](/img/structure/B2726012.png)
2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethanamine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, three new tetradentate NNNS Schiff bases derived from 2-(piperidin-4-yl)ethanamine were prepared in high yields . The dehydration reaction between 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes was monitored using UV–Visible and FTIR spectroscopy .Molecular Structure Analysis
The structures of the derived Schiff bases were deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements . DFT/B3LYP theoretical calculations for optimization, TD-DFT, frequency, Molecular Electrostatic Potential (MEP), and highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were performed .Chemical Reactions Analysis
The dehydration reaction between 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes was monitored using UV–Visible and FTIR spectroscopy . The reaction was easily monitored by UV changes before and after the reaction .Scientific Research Applications
Anticancer Activity
Researchers have synthesized various derivatives and compounds involving thiophenylsulfonyl and piperidinyl ethanamine moieties, evaluating their potential as anticancer agents. For example, Kumar et al. (2013) demonstrated efficient synthesis of piperazine-2,6-dione derivatives with good anticancer activity against breast, lung, colon, ovary, and liver cancer cell lines (Kumar, Roy, Sondhi, & Kumar, 2013). Similarly, Al-Said et al. (2011) reported the synthesis of novel 1,2-dihydropyridine, thiophene, and thiazole derivatives with a sulfone moiety showing significant anti-breast cancer activity (Al-Said, Bashandy, Al-Qasoumi, & Ghorab, 2011).
Corrosion Inhibition
Das et al. (2017) explored the corrosion inhibition properties of cadmium(II) Schiff base complexes, including derivatives of piperidinyl ethanamine, on mild steel in acidic conditions. Their findings reveal that such complexes offer promising avenues for protecting metal surfaces against corrosion, linking inorganic chemistry and materials engineering (Das, Biswas, Kundu, Mobin, Udayabhanu, & Mukhopadhyay, 2017).
Inhibitors and Substrates in Chemical Syntheses
Warad et al. (2020) synthesized Schiff bases from 2-(piperidin-4-yl)ethanamine, demonstrating their potential as pancreatic lipase inhibitors, alongside evaluations of their antioxidant, antibacterial, and molecular docking properties. This highlights the multifaceted applications of such compounds in medicinal chemistry and enzyme inhibition (Warad, Ali, Al Ali, Jaradat, Hussein, Abdallah, Al‐Zaqri, Alsalme, & Alharthi, 2020).
Mechanism of Action
properties
IUPAC Name |
2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S2/c12-7-6-10-4-1-2-8-13(10)17(14,15)11-5-3-9-16-11/h3,5,9-10H,1-2,4,6-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDKNRUFDGPBSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCN)S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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